2-Chloro-1-ethoxy-4-ethynylbenzene

Catalog No.
S914841
CAS No.
340771-87-1
M.F
C10H9ClO
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-ethoxy-4-ethynylbenzene

CAS Number

340771-87-1

Product Name

2-Chloro-1-ethoxy-4-ethynylbenzene

IUPAC Name

2-chloro-1-ethoxy-4-ethynylbenzene

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3

InChI Key

BIRZZIGZXRGUDO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C#C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)Cl

Current Research Knowledge:

While there is no extensive research directly focused on 2-Chloro-1-ethoxy-4-ethynylbenzene (2-CEEB), some scientific literature mentions it in the context of similar compounds. Studies primarily investigate related molecules with a focus on their potential applications.

Structural Similarities:

-CEEB shares structural similarities with known chemical compounds like:

  • -Chloro-4-ethynylbenzene

    This molecule exhibits interesting properties like fluorescence and acts as a precursor in organic synthesis. [Source: National Institutes of Health. PubChem ]

  • Phenylethynyl derivatives

    These compounds possess various functionalities and find applications in medicinal chemistry and material science. [Source: Royal Society of Chemistry. "Phenylethynyl Sulfones as Potent and Selective Inhibitors of Trypanosoma brucei Dihydrofolate Reductase (TbDHFR)" by Severe et al. ]

Potential Research Areas:

Based on the structural similarities, 2-CEEB could be explored in potential research areas like:

  • Organic synthesis: As a precursor molecule for the synthesis of novel compounds with desired properties.
  • Material science: Investigating its potential applications in areas like conducting polymers or optoelectronic materials due to the presence of the ethynyl group.
  • Medicinal chemistry: Studying its interaction with biological systems and potential for drug discovery due to the presence of a reactive ethynyl group, which can be used for further functionalization.

2-Chloro-1-ethoxy-4-ethynylbenzene is an aromatic compound with a benzene ring as its core structure. It has three substituents: a chlorine atom at the 2-position, an ethoxy group at the 1-position, and an ethynyl group at the 4-position. The molecular formula is C10H9ClO, and its molecular weight is 180.63 g/mol.

Key structural features:

  • Benzene ring: Provides aromaticity and stability
  • Chlorine atom: Electron-withdrawing group
  • Ethoxy group: Electron-donating group
  • Ethynyl group: Unsaturated carbon-carbon triple bond

Due to its functional groups:

Electrophilic Aromatic Substitution:
The benzene ring can undergo further substitution reactions, although the existing substituents may influence the reactivity and orientation of incoming electrophiles.

Sonogashira Coupling:
The ethynyl group is particularly reactive in palladium-catalyzed cross-coupling reactions. Sonogashira coupling can be used to form carbon-carbon bonds between the ethynyl group and aryl or vinyl halides.

Nucleophilic Aromatic Substitution:
The presence of the chlorine atom makes nucleophilic aromatic substitution possible, especially if activated by the electron-withdrawing effects of other substituents.

Ethoxy Group Reactions:
The ethoxy group can undergo cleavage reactions, such as hydrolysis or ether cleavage, under appropriate conditions.

While specific biological activities of 2-Chloro-1-ethoxy-4-ethynylbenzene are not well-documented, similar compounds with ethynyl groups have shown potential in various biological applications:

  • Enzyme inhibition
  • Receptor binding
  • Antitumor activity
  • Antimicrobial properties

Further research is needed to elucidate the specific biological activities of this compound.

The synthesis of 2-Chloro-1-ethoxy-4-ethynylbenzene likely involves a multi-step process:

  • Starting material: 2-Chloro-4-bromoanisole or similar compound
  • Ethoxy group introduction: Williamson ether synthesis to replace the methoxy group with an ethoxy group
  • Ethynyl group introduction: Sonogashira coupling with trimethylsilylacetylene, followed by deprotection

Alternatively, the ethynyl group could be introduced through a Corey-Fuchs reaction or Seyferth-Gilbert homologation .

2-Chloro-1-ethoxy-4-ethynylbenzene has potential applications in various fields:

Organic Synthesis:
As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.

Cross-Coupling Reactions:
The ethynyl group makes it valuable in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

Materials Science:
Potential use in the development of conductive polymers or liquid crystals due to its conjugated system and substituents.

Pharmaceutical Research:
As a precursor or intermediate in the synthesis of biologically active compounds.

The interactions of 2-Chloro-1-ethoxy-4-ethynylbenzene with various systems can be predicted based on its structure:

Solubility:
Likely to be soluble in organic solvents due to its non-polar nature, with limited solubility in water.

Protein Binding:
The aromatic ring and substituents may facilitate binding to hydrophobic pockets in proteins.

Metal Complexation:
The ethynyl group could potentially coordinate with transition metals, forming organometallic complexes.

Similar Compounds: Comparison and Uniqueness

2-Chloro-1-ethoxy-4-ethynylbenzene shares similarities with several compounds but has unique features that distinguish it:

Similar Compounds:

  • 1-Chloro-4-ethynylbenzene
  • 1-Ethoxy-4-ethynylbenzene
  • 2-Chloro-1-ethoxybenzene
  • 4-Ethynylanisole
  • 2-Chloro-4-ethynylanisole

Uniqueness:
The combination of chloro, ethoxy, and ethynyl substituents on a single benzene ring is relatively uncommon. This unique arrangement of functional groups likely confers specific reactivity patterns and physical properties that distinguish it from similar compounds .

In comparison to its analogs, 2-Chloro-1-ethoxy-4-ethynylbenzene offers:

  • Enhanced reactivity due to the presence of both electron-donating (ethoxy) and electron-withdrawing (chloro) groups
  • Potential for regioselective reactions
  • Versatility in cross-coupling reactions due to the ethynyl group
  • Unique electronic and steric properties that may influence its behavior in various chemical and biological systems

XLogP3

3.1

Dates

Modify: 2023-08-16

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